4-Tert-butyl-3'-methylbenzophenone
Overview
Description
4-Tert-butyl-3’-methylbenzophenone is an organic compound with the molecular formula C18H20O. It is a derivative of benzophenone, characterized by the presence of a tert-butyl group at the 4-position and a methyl group at the 3’-position of the benzophenone structure. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-3’-methylbenzophenone typically involves Friedel-Crafts acylation reactions. One common method is the reaction of 4-tert-butylbenzoyl chloride with 3-methylphenyl magnesium bromide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of 4-Tert-butyl-3’-methylbenzophenone may involve similar Friedel-Crafts acylation reactions but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-3’-methylbenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: 4-Tert-butyl-3’-methylbenzoic acid.
Reduction: 4-Tert-butyl-3’-methylbenzyl alcohol.
Substitution: Various halogenated or nitrated derivatives.
Scientific Research Applications
4-Tert-butyl-3’-methylbenzophenone has several applications in scientific research:
Chemistry: Used as a photoinitiator in polymerization reactions due to its ability to absorb UV light and generate free radicals.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of UV-curable coatings, adhesives, and inks.
Mechanism of Action
The mechanism of action of 4-Tert-butyl-3’-methylbenzophenone involves its ability to absorb UV light and undergo photochemical reactions. Upon UV irradiation, the compound can generate free radicals, which initiate polymerization reactions. The molecular targets and pathways involved include the activation of carbon-carbon double bonds in monomers, leading to the formation of polymer chains.
Comparison with Similar Compounds
Similar Compounds
Benzophenone: The parent compound, lacking the tert-butyl and methyl groups.
4-Tert-butylbenzophenone: Similar structure but without the methyl group.
3-Methylbenzophenone: Similar structure but without the tert-butyl group.
Uniqueness
4-Tert-butyl-3’-methylbenzophenone is unique due to the presence of both the tert-butyl and methyl groups, which influence its chemical reactivity and physical properties. The tert-butyl group provides steric hindrance, affecting the compound’s interactions with other molecules, while the methyl group can influence its electronic properties.
Properties
IUPAC Name |
(4-tert-butylphenyl)-(3-methylphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O/c1-13-6-5-7-15(12-13)17(19)14-8-10-16(11-9-14)18(2,3)4/h5-12H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAHKQIPGOYAFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10544581 | |
Record name | (4-tert-Butylphenyl)(3-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10544581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55709-37-0 | |
Record name | (4-tert-Butylphenyl)(3-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10544581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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